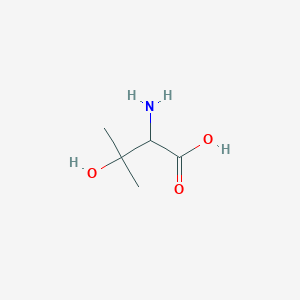

2-Amino-3-hydroxy-3-methylbutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRFQSZFVGJGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2280-28-6, 5174-30-1 | |

| Record name | 3-Methyl-DL-threonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC126808 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-beta-Hydroxyvaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-DL-THREONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4786DPH4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of β-Hydroxy-α-amino Acids: The Case of (2S)-2-Amino-3-hydroxy-3-methylbutanoic Acid

Abstract: This technical guide provides an in-depth analysis of the synthetic strategies for (2S)-2-amino-3-hydroxy-3-methylbutanoic acid, a non-proteinogenic β-hydroxy-α-amino acid commonly known as β-hydroxyvaline. This class of molecules is a crucial structural motif in numerous biologically active natural products and pharmaceutical agents, making their stereoselective synthesis a significant challenge and area of interest for researchers in organic synthesis and drug development.[1][2][3] This document explores the inherent synthetic challenges, outlines key retrosynthetic approaches, and details scientifically vetted strategies, including chiral pool synthesis, asymmetric aldol additions, and Sharpless asymmetric aminohydroxylation. A comprehensive experimental protocol, characterization data, and a comparative analysis of the methodologies are presented to provide a practical framework for chemists in the field.

A Note on Nomenclature: The requested topic refers to "(2S,3R)-2-amino-3-hydroxy-3-methylbutanoic acid." In this structure, the carbon at position 3 is bonded to a hydroxyl group and two identical methyl groups, rendering it achiral. Therefore, the "(3R)" designation is stereochemically redundant. This guide will focus on the synthesis of the stereoisomer with a defined center at C2, correctly named (2S)-2-amino-3-hydroxy-3-methylbutanoic acid , also known as L-β-hydroxyvaline.

Introduction: The Significance of β-Hydroxy-α-amino Acids

β-Hydroxy-α-amino acids (β-HAAs) are a vital class of non-proteinogenic amino acids characterized by vicinal amino and hydroxyl functionalities.[1] Their unique structural architecture makes them indispensable chiral building blocks for the synthesis of complex molecules and key pharmacophores in a wide array of medicinal compounds.[3][4] For instance, β-HAAs are integral components of natural products such as the cyclodepsipeptide azinothricin and polyoxypeptins.[1] Their presence is also critical in synthetic pharmaceuticals, including β-lactam antibiotics, where the precise stereochemistry of the amino alcohol moiety is paramount for biological activity.[3][5]

The target molecule, (2S)-2-amino-3-hydroxy-3-methylbutanoic acid, presents a specific synthetic challenge: the stereoselective construction of the C2 amine-bearing stereocenter adjacent to a tertiary alcohol at C3. Achieving high enantiomeric purity is essential, as biological systems are exquisitely sensitive to stereochemistry. This guide focuses on robust and scalable methods to address this challenge.

Retrosynthetic Analysis & Core Synthetic Challenges

A logical retrosynthetic analysis of the target molecule reveals several potential pathways. The primary challenge lies in controlling the stereochemistry at the α-carbon (C2).

Caption: Retrosynthetic analysis of the target β-hydroxy-α-amino acid.

Key Synthetic Challenges:

-

Stereocontrol: Generating the (S)-configuration at C2 with high enantiomeric excess (ee).

-

Tertiary Alcohol: The presence of the tertiary alcohol at C3 can lead to steric hindrance, potentially lowering reaction rates and yields.

-

Protecting Groups: Orthogonal protecting group strategies are often necessary for the amine and carboxylic acid functionalities to prevent side reactions.

Key Synthetic Strategies

Several powerful strategies have been developed to overcome these challenges. This guide will focus on three prominent and effective approaches.

Strategy 1: Asymmetric Aldol Addition of a Chiral Glycine Enolate

This is one of the most effective methods for forming the crucial C2-C3 bond with excellent stereocontrol.[1] The strategy involves the reaction of a chiral glycine enolate equivalent with acetone. The stereochemical outcome is directed by a chiral auxiliary attached to the glycine unit. The Schöllkopf auxiliary, a bislactim ether derived from valine and glycine, is a classic and highly effective example.[6][7]

The causality behind this approach is the rigid, sterically defined environment created by the chiral auxiliary. The metalated bislactim ether forms a planar enolate, and the electrophile (acetone) approaches from the less sterically hindered face, opposite the bulky isopropyl group of the valine-derived portion of the auxiliary. This facial bias dictates the absolute stereochemistry of the newly formed stereocenter.

Strategy 2: Sharpless Asymmetric Aminohydroxylation (AA)

The Sharpless Asymmetric Aminohydroxylation (AA) reaction is a powerful method for the direct, stereoselective conversion of an alkene into a 1,2-amino alcohol.[4][8] For the synthesis of β-hydroxyvaline, an ester of 3,3-dimethylacrylic acid serves as the starting material.

This one-pot reaction utilizes a catalytic amount of an osmium species (K₂OsO₂(OH)₄) in combination with a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD).[8] The chiral ligand coordinates to the osmium center, creating a chiral catalytic complex that orchestrates the enantioselective delivery of the nitrogen and oxygen atoms across the double bond. The choice of ligand ((DHQ)₂PHAL vs. (DHQD)₂PHAL) determines which face of the alkene is hydroxylated and aminated, allowing for predictable access to the desired enantiomer.[9][10][11]

Strategy 3: Biocatalytic Approaches

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical synthesis.[12] Enzymes such as transaldolases and engineered hydroxylases can be employed to construct β-HAAs.[2][3] For example, l-threonine transaldolases can catalyze the reaction between glycine and a ketone (acetone in this case) to form the desired product with exceptional stereoselectivity.[12] Another approach involves the direct hydroxylation of L-valine using a reengineered hydroxylase.[3]

The power of biocatalysis lies in the enzyme's active site, which is a precisely structured chiral environment. This pre-organized pocket binds the substrates in a specific orientation, leading to reactions with near-perfect enantio- and diastereoselectivity under mild, aqueous conditions.[3][12]

Comparative Analysis of Synthetic Strategies

A quantitative comparison highlights the relative strengths and weaknesses of each approach, guiding the researcher in selecting the most appropriate method based on available resources, scale, and desired purity.

| Strategy | Key Reagents | Typical Yield | Stereoselectivity (ee/de) | Pros | Cons |

| Chiral Glycine Enolate | Schöllkopf auxiliary, n-BuLi, Acetone | 60-80% | >95% de | High diastereoselectivity, well-established. | Multi-step, requires stoichiometric chiral auxiliary. |

| Sharpless AA | K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, MeSO₂NH₂ | 70-90% | >95% ee | Catalytic, highly enantioselective, convergent. | Uses toxic Osmium catalyst, requires careful optimization.[8] |

| Biocatalysis | Transaldolase enzyme, Glycine, Acetone | 50-95% | >99% ee | Environmentally benign, exceptional selectivity, mild conditions.[12] | Requires specific enzyme, potential substrate limitations, lower throughput. |

Detailed Experimental Protocol: Asymmetric Aldol Addition

This protocol is adapted from established literature procedures involving the Schöllkopf chiral auxiliary.

Caption: Experimental workflow for the asymmetric aldol addition method.

Step-by-Step Methodology:

-

Deprotonation: A solution of the (S)-bislactim ether of cyclo(L-Val-Gly) (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert nitrogen atmosphere. A solution of n-butyllithium (1.1 eq, 1.6 M in hexanes) is added dropwise, and the resulting deep red solution is stirred for 20 minutes to ensure complete formation of the enolate.

-

Causality: n-BuLi is a strong, non-nucleophilic base required to deprotonate the α-carbon of the glycine moiety. The low temperature prevents side reactions and decomposition of the enolate.

-

-

Aldol Addition: Anhydrous acetone (1.5 eq), freshly distilled, is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, during which the color typically fades. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Causality: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. The stereochemical outcome is dictated by the chiral auxiliary at this stage.

-

-

Workup and Auxiliary Removal: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Hydrolysis: The crude product is dissolved in 0.25 N aqueous HCl and stirred at room temperature for 4-6 hours to hydrolyze the bislactim ether. This cleaves the auxiliary and liberates the methyl ester of the desired amino acid.

-

Causality: Mild acidic hydrolysis is sufficient to break the amide-like bonds of the auxiliary without racemizing the newly formed stereocenter.

-

-

Purification: The aqueous solution is washed with dichloromethane to remove the liberated valine methyl ester auxiliary. The aqueous layer, containing the desired product, is then passed through an ion-exchange chromatography column (e.g., Dowex 50WX8) to isolate the pure (2S)-2-amino-3-hydroxy-3-methylbutanoic acid.

Characterization and Analysis

Confirmation of the final product's identity and stereochemical purity is critical.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR should show characteristic signals for the two diastereotopic methyl groups of the C(CH₃)₂ moiety, a singlet for the α-proton, and broad signals for the amine and hydroxyl protons.

-

¹³C NMR will confirm the presence of five distinct carbon signals, including the carbonyl carbon (~175 ppm), the quaternary carbinol carbon (~72 ppm), the α-carbon (~60 ppm), and the two methyl carbons (~25-30 ppm).

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion ([M+H]⁺), matching the calculated value for C₅H₁₂NO₃⁺.

-

Optical Rotation: The specific rotation, [α]D, should be measured and compared to literature values to confirm the enantiomeric purity. For (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid, a positive rotation is expected in acidic solution.[13]

-

Chiral HPLC/GC: To precisely determine the enantiomeric excess (ee), a derivatized sample can be analyzed using chiral chromatography.

Conclusion and Future Outlook

The stereoselective synthesis of (2S)-2-amino-3-hydroxy-3-methylbutanoic acid is a well-addressed challenge in modern organic chemistry, with several robust and high-yielding methods available to researchers. The choice between asymmetric aldol additions, catalytic aminohydroxylations, and biocatalytic routes depends on factors such as scale, cost, available equipment, and environmental considerations. While classic methods using chiral auxiliaries remain highly reliable, the continued development of more efficient catalytic systems (both chemical and enzymatic) promises to further streamline the synthesis of these invaluable building blocks.[1][12] Future innovations will likely focus on reducing catalyst loading, expanding substrate scope, and developing one-pot cascade reactions to improve overall efficiency and sustainability, further empowering drug discovery and development programs.[14][15]

References

-

Asymmetric Synthesis of β-Hydroxy-α-amino Acids | Request PDF. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Synthesis of beta-amino-alpha-hydroxy esters and beta-amino-alpha-azido ester by Sharpless asymmetric aminohydroxylation, byproducts analysis. (2005). Infoscience. Retrieved January 3, 2026, from [Link]

-

Synthesis of beta-hydroxy-alpha-amino acids under biocatalytic conditions via a transaldolase enzyme. (2025). American Chemical Society. Retrieved January 3, 2026, from [Link]

-

Analytical and preparative‐scale synthesis of β‐hydroxy‐α‐amino acids... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

The Sharpless Asymmetric Aminohydroxylation. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Synthesis of beta-amino-alpha-hydroxy esters and beta-amino-alpha-azido ester by Sharpless asymmetric aminohydroxylation, byproducts analysis. (2005). PubMed. Retrieved January 3, 2026, from [Link]

-

Synthesis of β-hydroxy-α-amino acids with a reengineered alanine racemase. (n.d.). SciSpace. Retrieved January 3, 2026, from [Link]

-

Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. (2021). PubMed Central. Retrieved January 3, 2026, from [Link]

-

Synthesis of β-Amino-α-hydroxy Esters and β-Amino-α-azido Ester by Sharpless Asymmetric Aminohydroxylation, Byproducts Analysis. (2005). ACS Publications. Retrieved January 3, 2026, from [Link]

- Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S). (n.d.). Google Patents.

-

Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]

-

Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]

-

Synthesis and solid-phase application of suitably protected γ-hydroxyvaline building blocks. (n.d.). Retrieved January 3, 2026, from [Link]

-

(PDF) Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Catalytic Enantio- and Diastereoselective Aldol Reactions of Glycine-Derived Silicon Enolate with Aldehydes: An Efficient Approach to the Asymmetric Synthesis of anti-β-Hydroxy-α-Amino Acid Derivatives. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

-

Stereoselective Aldol Addition of a Chiral Glycine Enolate Synthon to Heteroaromatic Aldehydes | Request PDF. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

ChemInform Abstract: Stereoselective Aldol Addition of a Chiral Glycine Enolate Synthon to Heteroaromatic Aldehydes | Request PDF. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Advances in the chemistry of β-lactam and its medicinal applications. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]

-

Applications in drug development. (2005). European Pharmaceutical Review. Retrieved January 3, 2026, from [Link]

-

The role and application of bioinformatics techniques and tools in drug discovery. (n.d.). Frontiers. Retrieved January 3, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of beta-hydroxy-alpha-amino acids under biocatalytic conditions via a transaldolase enzyme - American Chemical Society [acs.digitellinc.com]

- 3. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of beta -amino-alpha -hydroxy esters and beta -amino-alpha -azido ester by Sharpless asymmetric aminohydroxylation, byproducts analysis [infoscience.epfl.ch]

- 10. Synthesis of beta-amino-alpha-hydroxy esters and beta-amino-alpha-azido ester by Sharpless asymmetric aminohydroxylation, byproducts analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. 299142500 [thermofisher.com]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. Frontiers | The role and application of bioinformatics techniques and tools in drug discovery [frontiersin.org]

structure and properties of 2-Amino-3-hydroxy-3-methylbutanoic acid

An In-depth Technical Guide to 2-Amino-3-hydroxy-3-methylbutanoic Acid: Structure, Properties, and Applications

Introduction

This compound is a non-proteinogenic α-amino acid characterized by a tertiary alcohol functional group. Unlike the 20 common amino acids, it is not incorporated into proteins during ribosomal translation. However, its unique structural features, particularly its two chiral centers, make it a molecule of significant interest to researchers in organic synthesis, biochemistry, and drug development. Its structural rigidity and defined stereochemistry render it a valuable chiral building block for the synthesis of complex pharmaceutical compounds and natural product analogs.

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its molecular structure and stereoisomerism, detail its physicochemical and spectroscopic properties, present a representative synthetic protocol with mechanistic insights, and explore its biological significance and applications in the pharmaceutical industry.

Section 1: Molecular Structure and Stereochemistry

The fundamental structure of this compound consists of a five-carbon backbone. The IUPAC name precisely describes its features: a butanoic acid with an amino group at the α-carbon (C2) and a hydroxyl group and a methyl group at the β-carbon (C3). The presence of two stereocenters at C2 and C3 gives rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The (2S,3S) and (2R,3R) isomers are enantiomers of each other, as are the (2S,3R) and (2R,3S) isomers. The relationship between a member of the first pair and a member of the second pair is diastereomeric.[1] This stereochemical diversity is crucial, as the biological activity and synthetic utility of each isomer can vary significantly.

Caption: 2D representation of (2S,3S)-2-Amino-3-hydroxy-3-methylbutanoic acid.

Structural Identifiers

The various stereoisomers are distinguished by unique identifiers, which are critical for sourcing and regulatory purposes.

| Identifier | (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid | (R)-2-Amino-3-hydroxy-3-methylbutanoic acid | (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid |

| IUPAC Name | (2S)-2-amino-3-hydroxy-3-methylbutanoic acid[2] | (2R)-2-amino-3-hydroxy-3-methylbutanoic acid | (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid[3] |

| CAS Number | 2280-27-5[2][4] | 2280-28-6[5][6][7] | 127060-92-8[3] |

| Molecular Formula | C₅H₁₁NO₃[2][4][8] | C₅H₁₁NO₃[7] | C₅H₁₁NO₃[3] |

| Molecular Weight | 133.15 g/mol [3][4] | 133.15 g/mol [6][9] | 133.15 g/mol [3] |

| SMILES | CC(C)(O)C(O)=O[2] | CC(C)(O)C(=O)O | C(C(=O)O)N">C@@HO[3] |

| InChI Key | LDRFQSZFVGJGGP-GSVOUGTGSA-N[2] | LDRFQSZFVGJGGP-VKHMYHEASA-N | NWZTXAMTDLRLFP-WVZVXSGGSA-N[3] |

Section 2: Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are fundamental to its handling, characterization, and quality control in a research setting.

Physicochemical Data

| Property | Value | Source |

| Appearance | White powder or crystalline solid. | [2][7] |

| Melting Point | 200-202 °C (for the (R)-isomer).[6] | [6] |

| Optical Rotation | +11° to +14° (c=2, 6 N HCl) for the (S)-isomer.[2] | [2] |

| Solubility | Soluble in water. | [10] |

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous confirmation of the molecule's structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the two non-equivalent methyl groups as singlets or doublets depending on the solvent and pH. The proton at the C2 alpha-carbon will appear as a singlet, and the protons of the amine and hydroxyl groups will be visible as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

-

¹³C NMR : The carbon spectrum will show five distinct signals corresponding to the carboxyl carbon, the two alpha-carbons (C2 and C3), and the two methyl carbons.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups.[11]

-

A broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid.

-

Another broad band around 3200-3500 cm⁻¹ corresponds to the O-H stretch of the tertiary alcohol and the N-H stretch of the primary amine.

-

A strong, sharp absorption peak will be present around 1700-1725 cm⁻¹ due to the C=O stretch of the carboxyl group.[11]

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry would likely show fragmentation patterns corresponding to the loss of water (H₂O), the carboxyl group (COOH), and cleavage of the C2-C3 bond. The exact mass can be used to confirm the elemental composition.[12]

Section 3: Synthesis and Manufacturing

The synthesis of this compound, particularly in a stereochemically pure form, is a non-trivial task that underscores the importance of modern asymmetric synthesis techniques. While racemic mixtures can be prepared through methods like the Strecker synthesis starting from 3-hydroxy-3-methyl-2-butanone, obtaining single stereoisomers requires more sophisticated approaches.

One authoritative strategy involves the stereospecific synthesis from chiral precursors derived from carbohydrates, which provides excellent control over the stereochemistry at both C2 and C3.[13]

Conceptual Synthesis Workflow

The following diagram illustrates a generalized workflow for the asymmetric synthesis of a specific stereoisomer, emphasizing the critical stages of establishing chirality.

Caption: Workflow for stereoselective synthesis from a chiral pool starting material.

Step-by-Step Protocol: Asymmetric Synthesis (Conceptual)

This protocol outlines the key transformations required. The choice of reagents and conditions is paramount for achieving high stereoselectivity and yield.

-

Starting Material Selection : Begin with a readily available chiral molecule, such as D-gulonic acid γ-lactone, where the stereochemistry of some carbons can be used to direct the synthesis of the desired product stereoisomer.[13]

-

Functional Group Manipulation : Protect existing hydroxyl and carboxyl groups to prevent unwanted side reactions in subsequent steps. This choice is critical; for instance, acetonide protection of diols is common.

-

Introduction of the C3 Stereocenter : Convert a hydroxyl group into a good leaving group (e.g., tosylate or mesylate) and perform an SN2 reaction to form an epoxide. This step often proceeds with an inversion of stereochemistry, allowing for precise control.

-

Introduction of the Amino Group Precursor : The epoxide is then opened with a nitrogen nucleophile, such as sodium azide. The regioselectivity of this ring-opening is crucial and is dictated by steric and electronic factors. This step establishes the stereochemistry at the C2 position.

-

Conversion to the Amino Acid : The azide is reduced to a primary amine (e.g., via catalytic hydrogenation). The protecting groups are then removed, and the primary alcohol is oxidized to the carboxylic acid to yield the final product.

-

Purification : The final compound is purified using techniques such as recrystallization or ion-exchange chromatography to yield the enantiomerically pure amino acid.

The rationale for this multi-step, stereocontrolled approach is the necessity of building the molecule with precise three-dimensional architecture, which is impossible to achieve with simpler, non-stereoselective methods. Each step is designed to set or preserve a specific stereocenter.[13]

Section 4: Biological Significance and Applications in Drug Development

While not a building block of proteins, this compound and its close analogs are relevant in metabolic processes and have found significant use as intermediates in the synthesis of therapeutics.

Metabolic Relevance

Analogs such as 2-hydroxy-3-methylbutanoic acid are known intermediates in the catabolism of the essential branched-chain amino acid (BCAA), valine.[14] Dysregulation of BCAA metabolism is linked to several metabolic disorders, making the study of its intermediates clinically relevant.[14] These metabolites can serve as biomarkers for certain genetic metabolic diseases.[15]

Caption: Simplified metabolic context of 2-hydroxy-3-methylbutanoic acid in valine catabolism.

Applications in Drug Development

The primary utility of this compound in the pharmaceutical industry is as a specialized chiral building block.

-

Antibiotic Synthesis : Certain stereoisomers are key intermediates in the industrial production of carbapenem and penem antibiotics.[16] These potent, broad-spectrum antibiotics require a specific stereochemical configuration for their antibacterial activity, and using a pre-formed chiral intermediate like this compound greatly simplifies the total synthesis.

-

Prodrug Design : Amino acids are increasingly used as promoieties in prodrug design to enhance the pharmaceutical properties of a parent drug.[17] By attaching a drug to an amino acid, it may be possible to hijack natural amino acid transporters to improve absorption, distribution, and cellular uptake.[17][18] The unique structure of this compound offers a scaffold that can be explored for creating novel prodrugs with improved stability and targeted delivery.[19]

Conclusion

This compound stands as a compelling example of a non-proteinogenic amino acid with significant synthetic and potential therapeutic value. Its well-defined stereochemistry makes it an indispensable chiral building block for constructing complex, biologically active molecules, most notably in the antibiotic field. A thorough understanding of its structure, properties, and stereoselective synthesis is crucial for leveraging its full potential. As drug development continues to demand more sophisticated and precisely engineered molecules, the role of specialized amino acids like this one is set to expand, offering new avenues for creating the next generation of therapeutics.

References

-

Fisher Scientific. (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid, 98%, 94% ee.

-

Thermo Fisher Scientific. (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid, 98%, 94% ee.

-

AiFChem. This compound.

-

Sigma-Aldrich. (R)-2-Amino-3-hydroxy-3-methylbutanoic acid.

-

ChemicalBook. (R)-2-Amino-3-hydroxy-3-methylbutanoic acid.

-

Guidechem. (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid.

-

PubChem. (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid.

-

ChemBK. 2-Amino-3-methylbutanoic acid.

-

Google Patents. Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).

-

Guidechem. (R)-2-Amino-3-hydroxy-3-methylbutanoic acid.

-

PubChem. 3-Amino-2-hydroxy-3-methylbutanoic acid.

-

BenchChem. The Biological Role of (S)-2-Hydroxy-3-methylbutanoic Acid in Metabolism.

-

Homework.Study.com. The amino acid threonine, (2S,3R)-2-amino-3-hydroxybutanoic acid, has two chirality centers.

-

BLD Pharm. This compound.

-

ResearchGate. IR spectrum of 2-amino-3-hydroxybutanoic acid.

-

MedChemExpress. 2-Hydroxy-3-methylbutanoic acid (α-Hydroxyisovaleric acid).

-

Sigma-Aldrich. FMOC-(R)-2-AMINO-3-HYDROXY-3-METHYLBUTANOIC ACID.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407).

-

BenchChem. Structure and stereochemistry of (S)-2-Hydroxy-3-methylbutanoic acid.

-

YouTube. 6.9 (R)-2-amino-3-hydroxypropanoic acid.

-

Selleck Chemicals. 2-Hydroxy-3-methylbutanoic acid.

-

Yeast Metabolome Database. 2-Hydroxy-3-methylbutyric acid (YMDB01318).

-

Google Patents. Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition.

-

BenchChem. A Comparative Guide to the Biological Activity of 2-Hydroxy-2-methylbutanoic Acid and Its Structural Analogs.

-

J-STAGE. Synthesis of All Four Stereoisomers of 3-Amino-2-hydroxybutanoic Acids.

-

ResearchGate. 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as...

-

NIST WebBook. 2-Hydroxy-3-methylbutyric acid, 2TMS derivative.

-

ChemicalBook. 2-benzamido-3-methylbutanoic acid(2901-80-6) IR1.

-

SpectraBase. 2-Hydroxy-3-methyl-butyric acid - Optional[1H NMR] - Spectrum.

-

PubChem. (+-)-2-Hydroxyisovaleric acid.

-

Matrix Fine Chemicals. 2-AMINO-3-METHYLBUTANOIC ACID.

-

PubMed Central. Amino Acids in the Development of Prodrugs.

-

MDPI. Multimodal Role of Amino Acids in Microbial Control and Drug Development.

-

LinkedIn. Exploring the Role of Amino Acid APIs in Drug Development and Formulation.

-

NIST WebBook. Butanoic acid, 3-hydroxy-3-methyl-.

-

NIST WebBook. Valine.

Sources

- 1. homework.study.com [homework.study.com]

- 2. Acide (S)-(+)-2-amino-3-hydroxy-3-méthylbutanoïque, 98 %, 94 % ee, Thermo Scientific Chemicals 250 mg [thermofisher.com]

- 3. (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid | C5H11NO3 | CID 7168889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid, 98%, 94% ee | Fisher Scientific [fishersci.ca]

- 5. 2280-28-6 | this compound - AiFChem [aifchem.com]

- 6. (R)-2-Amino-3-hydroxy-3-methylbutanoic acid CAS#: 2280-28-6 [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Hydroxy-3-methylbutyric acid, 2TMS derivative [webbook.nist.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. benchchem.com [benchchem.com]

- 15. selleckchem.com [selleckchem.com]

- 16. CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S)-2-benzoylaminometh-3-hydroxy-butyrate ester - Google Patents [patents.google.com]

- 17. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

The Metabolic Significance of 2-Hydroxy-3-methylbutanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological role of 2-hydroxy-3-methylbutanoic acid, a key intermediate in the catabolism of the essential branched-chain amino acid (BCAA), valine. While historically viewed as a simple metabolic byproduct, emerging research has illuminated its potential significance as a biomarker and a modulator in a variety of physiological and pathological conditions, including organic acidurias, insulin resistance, and cancer. This document details its metabolic context, the enzymatic kinetics involved, and its interplay with crucial signaling pathways, serving as a foundational resource for further investigation into this intriguing molecule.

Introduction: Unveiling a Key Metabolic Intermediate

2-Hydroxy-3-methylbutanoic acid, also known as α-hydroxyisovaleric acid, is a chiral carboxylic acid that exists as a normal, albeit typically low-level, human metabolite[1]. Its primary and most well-understood role is as an intermediate in the mitochondrial degradation pathway of valine[1]. The catabolism of BCAAs—valine, leucine, and isoleucine—is a critical process for energy production, particularly in skeletal muscle, and for supplying precursors for the synthesis of other vital biomolecules[1]. Given that dysregulation of BCAA metabolism is implicated in a range of metabolic disorders, the study of its intermediates, such as 2-hydroxy-3-methylbutanoic acid, is of considerable clinical interest[1][2]. This guide will delve into the metabolic journey of this molecule, its physiological implications, and the methodologies to study it.

The Metabolic Pathway of (S)-2-Hydroxy-3-methylbutanoic Acid

The primary biosynthetic route for (S)-2-hydroxy-3-methylbutanoic acid is through the catabolism of the L-valine[2]. This metabolic process involves a series of enzymatic reactions primarily occurring within the mitochondria of various tissues, with skeletal muscle being a key site[1].

The pathway is initiated by the transamination of L-valine to its corresponding α-keto acid, α-ketoisovalerate, a reaction catalyzed by branched-chain aminotransferases (BCATs)[2][3]. Subsequently, α-ketoisovalerate is oxidatively decarboxylated to isobutyryl-CoA by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex[2]. Following a series of further enzymatic conversions, an intermediate is formed which is then reduced in a stereospecific manner to yield (S)-2-hydroxy-3-methylbutanoic acid[2].

Visualizing the Pathway:

Caption: Biosynthetic pathway of (S)-2-Hydroxy-3-methylbutanoic acid from L-Valine.

Physiological and Pathological Significance

The concentration of 2-hydroxy-3-methylbutanoic acid is typically low in healthy individuals but can become elevated in certain metabolic disorders[1]. Its role as a biomarker is becoming increasingly recognized.

Inborn Errors of Metabolism

Elevated urinary levels of 2-hydroxy-3-methylbutanoic acid (referred to as 2-hydroxyisovaleric acid) are a known indicator of several inborn errors of metabolism. These include:

-

Maple Syrup Urine Disease (MSUD)

-

Phenylketonuria

-

Methylmalonic acidemia

-

Propionic acidemia

In these conditions, the genetic defects in specific enzymes lead to a blockage in the normal catabolic pathways of amino acids, resulting in the accumulation of upstream metabolites, including 2-hydroxy-3-methylbutanoic acid.

Insulin Resistance and Metabolic Syndrome

Emerging evidence strongly links dysregulated BCAA metabolism to insulin resistance and type 2 diabetes[1][3]. Elevated levels of BCAAs and their catabolites, including 2-hydroxy-3-methylbutanoic acid, have been correlated with insulin resistance[1]. While the precise mechanisms are still under investigation, it is hypothesized that the accumulation of these metabolites may interfere with insulin signaling pathways. For instance, a structurally related valine metabolite, 3-hydroxyisobutyrate (3-HIB), has been shown to promote insulin resistance in skeletal muscle by increasing lipid uptake and reducing insulin-stimulated Akt phosphorylation, a key step in the insulin signaling cascade[1]. Further research is needed to elucidate the direct effects of 2-hydroxy-3-methylbutanoic acid on these pathways.

Cancer

Alterations in BCAA metabolism have also been implicated in cancer[2]. As a product of this pathway, fluctuations in the concentration of 2-hydroxy-3-methylbutanoic acid may serve as an indirect indicator of the metabolic reprogramming that often occurs in cancer cells[2]. Additionally, a study has identified 2-hydroxy-3-methylbutyric acid as a candidate biomarker of habitual alcohol intake, which is a known risk factor for several cancers, including pancreatic and liver cancer[6]. An increase in the levels of this metabolite was associated with an increased risk of hepatocellular carcinoma and pancreatic cancer[6].

Interplay with Cellular Signaling Pathways

Beyond its role as a metabolic intermediate, metabolites of BCAA catabolism are increasingly recognized for their involvement in cellular signaling, particularly in the context of insulin and mTOR signaling[1][3]. The mTORC1 signaling pathway is a crucial regulator of cell growth and metabolism and is sensitive to amino acid levels. While direct evidence for the involvement of (S)-2-hydroxy-3-methylbutanoic acid in specific signaling pathways is currently limited, its levels are intrinsically linked to the broader signaling networks that regulate BCAA catabolism[2].

Visualizing the Interplay:

Caption: Context of BCAA metabolism and related signaling.

Methodologies for Detection and Quantification

The accurate quantification of 2-hydroxy-3-methylbutanoic acid in biological matrices is crucial for both research and clinical diagnostics. This typically requires chromatographic methods coupled with mass spectrometry to achieve the necessary sensitivity and selectivity[2].

Sample Preparation

A critical first step in the analysis is the proper collection and preparation of biological samples to preserve the integrity of the metabolites.

Experimental Protocol: Extraction from Biological Fluids (e.g., Plasma, Urine)

-

Sample Collection: Collect blood in EDTA-containing tubes and centrifuge to obtain plasma. Collect urine samples and store them at -80°C until analysis.

-

Protein Precipitation: To 100 µL of plasma or urine, add 400 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for analysis.

Analytical Instrumentation

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for the quantitative analysis of 2-hydroxy-3-methylbutanoic acid[7][8].

Table 1: Typical LC-MS/MS Parameters for Quantification

| Parameter | Setting |

| Chromatography | |

| Column | Reversed-phase C18 column |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient from low to high organic phase to elute the analyte |

| Flow Rate | 0.2 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |

| Scan Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M-H]⁻ for 2-hydroxy-3-methylbutanoic acid |

| Product Ion(s) (m/z) | Specific fragment ions for quantification and confirmation |

Visualizing the Analytical Workflow:

Caption: General experimental workflow for the analysis of 2-Hydroxy-3-methylbutanoic acid.

Future Directions and Conclusion

2-Hydroxy-3-methylbutanoic acid, a key intermediate in valine catabolism, is emerging as a molecule of significant clinical and physiological importance[1]. Its established association with genetic metabolic disorders and recent evidence pointing towards its involvement in the complex interplay between BCAA metabolism, insulin resistance, and cancer signaling underscore the need for further investigation[1][2][6].

Future research should focus on several key areas:

-

Enzymology: Detailed characterization of the enzymes directly responsible for the synthesis and degradation of (S)-2-hydroxy-3-methylbutanoic acid to understand the regulation of its cellular levels[1].

-

Signaling Roles: Elucidation of the direct effects of (S)-2-hydroxy-3-methylbutanoic acid on cellular signaling pathways, particularly its potential to modulate insulin and mTOR signaling[1].

-

Therapeutic Potential: Investigation into whether targeting the enzymes involved in (S)-2-hydroxy-3-methylbutanoic acid metabolism could be a viable therapeutic strategy for metabolic diseases[1].

References

- The Biological Role of (S)-2-Hydroxy-3-methylbutanoic Acid in Metabolism - Benchchem.

- A Comparative Guide to Structural Analogs of (S)-2-Hydroxy-3-methylbutanoic Acid for Metabolic Research - Benchchem.

- The Natural Occurrence of (S)-2-Hydroxy-3-methylbutanoic Acid: A Technical Guide - Benchchem.

- 2-Hydroxy-3-methylbutanoic acid - Selleck Chemicals.

- 2-Amino-3-methylbutanoic acid - ChemBK.

- 2-Methyl, 3-Hydroxybutyric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthM

- 2-Hydroxy-3-methylbutanoic acid (α-Hydroxyisovaleric acid) | Valine Precursor.

- Showing metabocard for 2-Hydroxy-3-methylbutyric acid (HMDB0000407)

- Novel Biomarkers of Habitual Alcohol Intake and Associations With Risk of Pancreatic and Liver Cancers and Liver Disease Mortality - PMC - NIH.

- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - MDPI.

- Determination of amino acids in human biological fluids by high-performance liquid chrom

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Human Metabolome Database: Showing metabocard for 2-Hydroxy-3-methylbutyric acid (HMDB0000407) [hmdb.ca]

- 6. Novel Biomarkers of Habitual Alcohol Intake and Associations With Risk of Pancreatic and Liver Cancers and Liver Disease Mortality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. d-nb.info [d-nb.info]

discovery and natural occurrence of 2-Amino-3-hydroxy-3-methylbutanoic acid

An In-Depth Technical Guide to 2-Amino-3-hydroxy-3-methylbutanoic Acid: Discovery, Natural Occurrence, and Biosynthesis

Introduction

This compound, systematically known as (2S)-2-amino-3-hydroxy-3-methylbutanoic acid and commonly referred to as 3-hydroxy-L-valine, is a non-proteinogenic α-amino acid.[1][2] As a derivative of the essential branched-chain amino acid (BCAA) L-valine, this molecule holds interest for researchers in metabolic studies, natural product chemistry, and drug development. Its structure, featuring a hydroxyl group at the tertiary carbon (C3), distinguishes it from its proteinogenic counterpart, valine, and imparts unique chemical properties and biological roles. This guide provides a comprehensive technical overview of its discovery, prevalence in nature, and the metabolic pathways responsible for its formation.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C5H11NO3 | [3][4] |

| Molecular Weight | 133.15 g/mol | [4][5] |

| CAS Number | 2280-27-5 ((S)-enantiomer) | [3][4] |

| Synonyms | 3-Hydroxy-L-valine, 3-Methyl-L-threonine, beta-Hydroxy-L-valine | [1][4] |

| Appearance | White Crystalline Powder | [4] |

| Solubility | Soluble in water | [4] |

Part 1: Discovery and Identification

The formal "discovery" of 3-hydroxy-L-valine is not attributed to a single event or individual but is rather characterized by its identification as a natural product. Its recognition in scientific literature is primarily as a fungal metabolite.[1][2] This discovery is a result of advancing analytical techniques enabling the detection and characterization of novel, low-abundance metabolites in complex biological matrices.

Notably, 3-hydroxy-L-valine has been specifically identified in the fungus Pleurocybella porrigens, commonly known as the "Angel's wing" mushroom.[1] The identification of this and other non-proteinogenic amino acids in natural sources is crucial for understanding the metabolic diversity of organisms and for the discovery of novel bioactive compounds.

Part 2: Natural Occurrence

3-Hydroxy-L-valine is a naturally occurring metabolite, though its distribution appears to be more specialized compared to its precursor, L-valine.

-

Fungi: As mentioned, it is recognized as a fungal metabolite.[2] Its confirmed presence in Pleurocybella porrigens is a key example.[1] The role of such modified amino acids in fungi can range from defense mechanisms to intermediates in specialized metabolic pathways.

-

Other Microorganisms: While direct evidence for 3-hydroxy-L-valine in bacteria is sparse in the provided data, related compounds are prevalent. The closely related metabolite, 2-hydroxy-3-methylbutanoic acid, is produced by various microorganisms, including the yeast Saccharomyces cerevisiae and bacteria from the genera Streptomyces and Clostridium.[6][7][8] This suggests that the metabolic machinery to hydroxylate valine-related precursors exists across different microbial phyla.

-

Plants: There is limited specific evidence in the provided search results for the natural occurrence of 3-hydroxy-L-valine in plants. However, the related compound 2-Amino-3-methylhexanoic acid has been identified in fungi and shown to act as a plant elicitor, inducing resistance against temperature stress and pathogens.[9] This highlights the potential for other non-canonical amino acids to play roles in plant biology and defense.

-

Animals and Humans: The metabolic precursor to 3-hydroxy-L-valine is the essential amino acid L-valine, which is abundant in animal-based food sources like red meat and dairy products, as well as soy.[10] The catabolism of valine is a fundamental metabolic process in humans.[11] The hydroxylated derivative, 2-hydroxy-3-methylbutanoic acid, is a known human metabolite, and its levels can be indicative of certain metabolic states or disorders.[6][8][11] While 3-hydroxy-L-valine is not a common human metabolite, its presence could signify unique metabolic activities or dysregulations.

Part 3: Biosynthesis and Metabolic Context

The biosynthesis of 3-hydroxy-L-valine is intrinsically linked to the catabolism of L-valine. The primary pathway involves the enzymatic modification of the L-valine carbon skeleton.

Causality of Formation: The formation of hydroxylated amino acid derivatives often occurs through the action of hydroxylase enzymes, such as cytochrome P450 monooxygenases or α-ketoglutarate-dependent dioxygenases. These enzymes introduce hydroxyl groups to activate or modify molecules for subsequent metabolic steps, alter their biological activity, or facilitate excretion. In the context of L-valine, hydroxylation at the C3 position creates a tertiary alcohol, a significant structural modification.

The biosynthetic pathway can be conceptualized as follows:

-

L-Valine as Precursor: The pathway begins with the essential amino acid L-valine, supplied through diet or protein turnover.

-

Hydroxylation Event: L-valine undergoes a direct or indirect hydroxylation reaction at the 3-position. This is the key step catalyzed by a specific hydroxylase enzyme, leading to the formation of 3-hydroxy-L-valine.

Caption: Fig. 1: Proposed Biosynthetic Pathway of 3-Hydroxy-L-valine.

This pathway is distinct from the main catabolic fate of L-valine, which typically begins with transamination to α-ketoisovalerate.[6] The formation of 3-hydroxy-L-valine represents a side-pathway or a specialized metabolic route found in certain organisms like fungi.

Part 4: Methodologies for Detection and Quantification

The identification and quantification of 3-hydroxy-L-valine in biological samples require sensitive and specific analytical techniques. The choice of methodology is critical due to its structural similarity to other amino acids and its likely low concentration.

Experimental Protocol: General Workflow for LC-MS/MS Analysis

This protocol provides a self-validating system for the detection of 3-hydroxy-L-valine from a microbial or fungal culture. The inclusion of an internal standard is critical for trustworthy quantification.

-

Sample Preparation & Extraction:

-

Objective: To efficiently extract small polar metabolites, including the target analyte, while quenching metabolic activity.

-

Step 1: Quenching: Rapidly cool the culture (e.g., 5 mL) to 0-4°C to halt enzymatic reactions. Centrifuge at high speed (e.g., 10,000 x g for 5 min at 4°C) to pellet the cells.

-

Step 2: Extraction: Discard the supernatant. Resuspend the cell pellet in 1 mL of a cold extraction solvent (e.g., 80% methanol). Spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N₁-L-Valine) for accurate quantification.

-

Step 3: Lysis & Precipitation: Subject the suspension to three freeze-thaw cycles or bead beating to ensure complete cell lysis. Centrifuge at high speed (e.g., 15,000 x g for 10 min at 4°C) to pellet cell debris and precipitated proteins.

-

Step 4: Final Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

-

-

Chromatographic Separation (LC):

-

Objective: To separate the target analyte from isomeric and isobaric interferences.

-

Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for retaining and separating polar compounds like amino acids.

-

Mobile Phase: Employ a gradient elution, starting with a high percentage of organic solvent (e.g., acetonitrile with 0.1% formic acid) and gradually increasing the aqueous component (e.g., water with 0.1% formic acid).

-

-

Detection and Quantification (MS/MS):

-

Objective: To specifically detect and quantify the analyte based on its mass-to-charge ratio and fragmentation pattern.

-

Ionization: Use Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

-

Analyte: Monitor the transition from the precursor ion (parent mass, m/z for [M+H]⁺) to a specific product ion (fragment mass). For C5H11NO3, the [M+H]⁺ is ~134.1. A characteristic fragment would be determined by fragmentation analysis (e.g., loss of H₂O or COOH).

-

Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.

-

-

Quantification: Calculate the concentration of 3-hydroxy-L-valine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known standards.

-

Caption: Fig. 2: Experimental Workflow for Analyte Quantification.

References

- Guidechem. (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid.

- ChemBK. 2-Amino-3-methylbutanoic acid.

- Google Patents. Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).

- Benchchem. The Natural Occurrence of (S)-2-Hydroxy-3-methylbutanoic Acid: A Technical Guide.

- PubChem - NIH. N-Hydroxy-L-valine | C5H11NO3 | CID 22859864.

- FEMS Microbiology Letters | Oxford Academic. Bioconversion of 2-amino acids to 2-hydroxy acids by Clostridium butyricum.

- PubChem. (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid.

- MCE. 2-Hydroxy-3-methylbutanoic acid (α-Hydroxyisovaleric acid) | Valine Precursor.

- PubChem - NIH. 3-Methyl-L-threonine | C5H11NO3 | CID 192763.

- Benchchem. The Biological Role of (S)-2-Hydroxy-3-methylbutanoic Acid in Metabolism.

- PubChem. (+-)-2-Hydroxyisovaleric acid | C5H10O3 | CID 99823.

- ResearchGate. 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as....

- Fisher Scientific. (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid, 98%, 94% ee.

- Echemi. (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid.

- Sigma-Aldrich. (R)-2-Amino-3-hydroxy-3-methylbutanoic acid.

- Advanced Biochemicals. (R)-2-Amino-3-hydroxy-3-methylbutanoic acid.

- ChemicalBook. (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid | 2280-27-5.

- BLD Pharm. 2280-28-6|this compound.

- PubChem. 3-Amino-2-hydroxy-3-methylbutanoic acid | C5H11NO3 | CID 18914831.

- Selleck Chemicals. 2-Hydroxy-3-methylbutanoic acid.

- Google Patents. EP0961769B1 - Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition.

- Benchchem. A Comparative Guide to the Biological Activity of 2-Hydroxy-2-methylbutanoic Acid and Its Structural Analogs.

- PubMed. Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack.

- PubChem. 2-amino-3-methyl(311C)butanoic acid | C5H11NO2 | CID 450563.

- Guidechem. (R)-2-Amino-3-hydroxy-3-methylbutanoic acid 2280-28-6 wiki.

- ECHEMI. 10148-74-0, 2-AMINO-3-HYDROXY-2-METHYLBUTANOIC ACID Formula.

- Next Peptide. 2280-28-6 | this compound.

- Human Metabolome Database. Showing metabocard for 2-Hydroxy-3-methylbutyric acid (HMDB0000407).

- FoodUnfolded. 9 Essential Amino Acids | Food Sources to Find Them.

- University of Helsinki. Microbial catalysis for the production of hydroxy- and amino-fatty acids.

- Key Organics. This compound | MFCD00145237 | C5H11NO3.

- Wikipedia. γ-Hydroxybutyric acid.

Sources

- 1. 3-Methyl-L-threonine | C5H11NO3 | CID 192763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid | 2280-27-5 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. N-Hydroxy-L-valine | C5H11NO3 | CID 22859864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. (+-)-2-Hydroxyisovaleric acid | C5H10O3 | CID 99823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 9 Essential Amino Acids | Food Sources to Find Them | FoodUnfolded [foodunfolded.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Stereoisomers and Chirality of 2-Amino-3-hydroxy-3-methylbutanoic Acid

This guide provides a comprehensive technical analysis of the stereochemistry of 2-amino-3-hydroxy-3-methylbutanoic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its structural features, clarify the nature of its chirality, and discuss the practical implications for synthesis, analysis, and application.

Introduction: Defining the Molecule

This compound, also known as β-hydroxyvaline, is a non-proteinogenic amino acid. Its structure, featuring both an amino and a hydroxyl group, makes it a valuable chiral building block in the synthesis of complex molecules, including pharmaceuticals. A precise understanding of its stereochemistry is not merely an academic exercise; it is fundamental to controlling the biological activity, efficacy, and safety of any resulting therapeutic agent. The chirality of a drug can profoundly influence its pharmacological and toxicological profiles[1]. This guide will provide the foundational knowledge required to navigate the complexities of this molecule's stereoisomers.

Structural Analysis and the Determination of Chirality

A frequent point of confusion is the number of stereoisomers possible for this compound. The number of possible stereoisomers is determined by the formula 2ⁿ, where 'n' is the number of chiral centers[2]. A thorough examination of the molecule's structure is essential.

The structure is as follows:

A chiral center is a carbon atom bonded to four different substituent groups. Let's analyze the two central carbon atoms:

-

Carbon-3 (C3): This carbon is bonded to a hydroxyl group (-OH), two methyl groups (-CH₃), and the -CH(NH₂)COOH group. Since two of the substituents are identical methyl groups, C3 is not a chiral center.

-

Carbon-2 (C2): This carbon is bonded to a hydrogen atom (-H), an amino group (-NH₂), a carboxyl group (-COOH), and the -C(OH)(CH₃)₂ group. These four groups are distinct. Therefore, C2 is a chiral center.

With only one chiral center (n=1), this compound has 2¹ = 2 stereoisomers. These two isomers are enantiomers—non-superimposable mirror images of each other. They are designated as (R)-2-amino-3-hydroxy-3-methylbutanoic acid and (S)-2-amino-3-hydroxy-3-methylbutanoic acid[3][4][5].

Mandatory Visualization: Enantiomers of this compound

The diagram below illustrates the mirror-image relationship between the (R) and (S) enantiomers.

Caption: Mirror image relationship of (S) and (R) enantiomers.

Physicochemical and Biological Properties of Enantiomers

While enantiomers share identical physical properties such as melting point and solubility in achiral environments, they differ in their interaction with plane-polarized light and with other chiral molecules. This latter distinction is the cornerstone of stereospecificity in biological systems.

| Property | (S)-Enantiomer | (R)-Enantiomer | Racemic Mixture |

| CAS Number | 2280-27-5[4][5] | 2280-48-0[3] | 2280-28-6[6] |

| Molecular Weight | 133.15 g/mol [3][4] | 133.15 g/mol [3][4] | 133.15 g/mol |

| Specific Rotation | +11° to +14° (c=2, 6 N HCl)[7] | Data not readily available, but expected to be equal and opposite to (S). | 0° (optically inactive) |

| Biological Activity | Can differ significantly from the (R)-enantiomer. | Can differ significantly from the (S)-enantiomer. | A composite of the activities of both enantiomers. |

The differential biological activity of enantiomers is a critical consideration in drug development. One enantiomer may be therapeutically active (the eutomer) while the other is inactive or even responsible for adverse effects (the distomer)[1]. Although specific biological activities for the individual enantiomers of β-hydroxyvaline are not extensively detailed in general literature, it is a well-established principle that such differences are common[1][8]. For instance, in related amino acids, chirality dictates receptor binding, enzyme interactions, and metabolic pathways[9][10].

Stereoselective Synthesis and Chiral Resolution

Obtaining enantiomerically pure this compound is crucial for its use as a chiral building block. Two primary strategies are employed:

-

Asymmetric Synthesis: This involves creating the desired enantiomer from achiral or prochiral starting materials using chiral catalysts or reagents. For example, processes can start from L-valine and use a series of stereocontrolled reactions like diazotization and hydrolysis to produce the desired stereoisomer[11].

-

Chiral Resolution: This is the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components. Common methods include:

-

Formation of Diastereomeric Salts: Reacting the racemic amino acid with a chiral resolving agent (e.g., an enantiomerically pure amine) to form diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization[12].

-

Enzymatic Resolution: Using enzymes that selectively act on one enantiomer, allowing for the separation of the modified and unmodified forms. Hog renal acylase I, for instance, can be used for asymmetric hydrolysis of N-acetylated amino acids[8].

-

Chiral Chromatography: The most powerful and widely used analytical and preparative technique, which will be discussed in the next section.

-

Mandatory Visualization: Generalized Chiral Resolution Workflow

This diagram outlines the general steps involved in separating enantiomers from a racemic mixture.

Caption: General workflow for chiral resolution.

Analytical Techniques for Stereoisomer Characterization

Confirming the enantiomeric purity of a sample is a critical step in quality control for research and drug development. Several analytical techniques are employed for this purpose.

| Technique | Principle of Operation | Application Notes |

| Chiral HPLC/SFC | Utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation[13][14]. Polysaccharide-based CSPs are common for separating hydroxy acids[13][14]. | This is the gold standard for both quantifying enantiomeric excess (ee) and for preparative separation. Mobile phase composition (e.g., hexane/isopropanol with a trifluoroacetic acid modifier) is crucial for achieving good resolution[13][14]. |

| Gas Chromatography (GC) | Enantiomers are often derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral GC column[13][15]. This indirect method leverages the different boiling points of the diastereomers. | Derivatization adds a step to the workflow but can be highly effective. Common derivatizing agents include O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters[15]. |

| Polarimetry | Measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal amounts but in opposite directions. | A classical technique used to determine the optical rotation of a bulk sample. It confirms optical activity but is less precise for determining enantiomeric ratios compared to chromatography. |

| NMR with Chiral Shift Reagents | In the presence of a chiral shift reagent, the NMR signals for corresponding protons in the two enantiomers will appear at different chemical shifts (diastereotopic), allowing for quantification. | A powerful tool for structural elucidation that can be adapted for chiral analysis without requiring physical separation of the enantiomers. |

| Marfey's Method | Involves derivatizing the amino acid with Marfey's reagent (or its variants) to form diastereomers that can be readily separated by standard reverse-phase HPLC[16]. | A highly sensitive and reliable method for determining the absolute configuration of amino acids, though resolving β-diastereomers can sometimes be challenging[16]. |

Experimental Protocol: Chiral HPLC Method Development

The following provides a generalized, step-by-step protocol for developing a method to separate the enantiomers of this compound.

-

Column Selection:

-

Rationale: The choice of the Chiral Stationary Phase (CSP) is the most critical parameter. For hydroxy acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a proven starting point due to their broad enantiorecognition capabilities[13][14].

-

Action: Begin by screening several polysaccharide-based columns (e.g., Chiralpak series).

-

-

Mobile Phase Selection (Normal Phase):

-

Rationale: Normal-phase chromatography often provides excellent selectivity for chiral separations. A non-polar solvent with a polar modifier allows for fine-tuning of interactions.

-

Action: Start with a mobile phase of n-Hexane and an alcohol modifier like 2-Propanol (e.g., 90:10 v/v)[14].

-

-

Additive Inclusion:

-

Rationale: As an amino acid, the analyte has both acidic and basic functional groups. Peak tailing can occur due to unwanted interactions with the stationary phase. An acidic modifier suppresses the ionization of the carboxyl group, leading to sharper, more symmetrical peaks.

-

Action: Add a small amount of an acidic modifier, such as 0.1% Trifluoroacetic Acid (TFA), to the mobile phase[13][14].

-

-

Optimization:

-

Rationale: Separation is a thermodynamic process influenced by temperature, flow rate, and mobile phase composition. Systematic optimization is required to achieve baseline resolution (Rs > 1.5).

-

Action:

-

Adjust the ratio of Hexane to 2-Propanol. Increasing the alcohol content generally reduces retention time.

-

Optimize the column temperature. A lower temperature may increase resolution but also analysis time.

-

Vary the flow rate to balance resolution and analysis speed. A lower flow rate often improves separation[13].

-

-

-

Detection and Quantification:

-

Rationale: The analyte lacks a strong chromophore, making UV detection at low wavelengths necessary.

-

Action: Use a UV detector set to a low wavelength (e.g., 210-220 nm). Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers.

-

Applications in Drug Development and Research

The stereochemical purity of chiral building blocks like β-hydroxyvaline is paramount in medicinal chemistry. Amino acids and their derivatives are frequently used as moieties in prodrug design to improve properties like solubility, stability, and targeted delivery[17]. The specific three-dimensional arrangement of atoms determines how a molecule fits into a biological target, such as an enzyme's active site or a cell surface receptor.

Incorporating the wrong stereoisomer into a drug candidate can lead to:

-

Reduced therapeutic efficacy.

-

Complete loss of activity.

-

Altered metabolic profile.

-

Potentially severe toxicological side effects.

Therefore, regulatory agencies like the FDA and EMA have stringent requirements for the characterization and control of stereoisomers in pharmaceutical products.

Conclusion

This compound is a chiral molecule with a single stereocenter at the C2 position, existing as a pair of (R) and (S) enantiomers. A clear understanding of this fundamental structural fact is the basis for all further scientific inquiry. For professionals in drug development and chemical synthesis, the ability to control, separate, and analyze these stereoisomers is not optional—it is a prerequisite for creating safe, effective, and well-characterized molecular entities. The methods and principles outlined in this guide, from structural analysis to advanced chromatographic techniques, provide the necessary framework for working with this valuable chiral building block.

References

- FMOC-(R)-2-AMINO-3-HYDROXY-3-METHYLBUTANOIC ACID. Sigma-Aldrich.

- 2280-28-6 | this compound. AiFChem.

- (R)-2-Amino-3-hydroxy-3-methylbutanoic acid. Sigma-Aldrich.

- (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid, 98%, 94% ee. Fisher Scientific.

- (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid | 2280-27-5. ChemicalBook.

- Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).

- (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid. PubChem.

- Structure and stereochemistry of (S)-2-Hydroxy-3-methylbutanoic acid. Benchchem.

- Technical Support Center: Chiral Separation of (R)- and (S)-2-Hydroxy-3-methylbutanoic acid. Benchchem.

- Beta-hydroxynorleucine: separation of its isomers and biological studies. PubMed.

- Application Note: Chiral Separation of 2- Hydroxy-2-methylbutanoic Acid Enantiomers by High-Performance Liquid Chrom

- Synthesis of All Four Stereoisomers of 3-Amino-2-hydroxybutanoic Acids. Journal of the Chemical Society of Pakistan.

- (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid, 98%, 94% ee. Thermo Fisher Scientific.

- Solved (15) Draw all stereo isomers of the following. Chegg.com.

- Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.

- 2-Hydroxy-3-methylbutanoic acid (α-Hydroxyisovaleric acid). Valine Precursor.

- (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid. Guidechem.

- SYNTHETIC α-AMINO-β-HYDROXYVALERIC ACIDS.

- The Chirality Chain in Valine: How the Configuration at the Cα Position through the OcisC′CαN Torsional System Leads to Distortion of the Planar Group CαC′(Ocis)

- Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)

- Stereochemistry and biological activity of drugs. SlideShare.

- Chirality (chemistry). Wikipedia.

- 2-Hydroxy-3-methylbutanoic acid. Selleck Chemicals.

- Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxyl

- 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as...

- Amino Acid and Peptide Chiral Separ

- Chiral differentiation of some cyclic beta-amino acids by kinetic and fixed ligand methods. PubMed.

- IR spectrum of 2-amino-3-hydroxybutanoic acid.

- Chiral Amino Acid and Peptide Separations – the Next Generation.

- Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic p

- Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega.

- Chiral Inversion of Amino Acids in Anti-parallel β-sheets at Interfaces Probed by Vibrational Sum Frequency Gener

- Amino Acids in the Development of Prodrugs. MDPI.

- 3-Amino-2-hydroxy-3-methylbutanoic acid. PubChem.

- 2-amino-3-methyl(311C)butanoic acid. PubChem.

- Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI.

- Chiral discrimination of β-3-homo-amino acids using the kinetic method. PubMed.

Sources

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid, 98%, 94% ee | Fisher Scientific [fishersci.ca]

- 5. (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid | 2280-27-5 [chemicalbook.com]

- 6. 2280-28-6 | this compound - AiFChem [aifchem.com]

- 7. (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid, 98%, 94% ee 250 mg | Request for Quote [thermofisher.com]

- 8. Beta-hydroxynorleucine: separation of its isomers and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Chirality Chain in Valine: How the Configuration at the Cα Position through the OcisC′CαN Torsional System Leads to Distortion of the Planar Group CαC′(Ocis)Otrans to a Flat Tetrahedron - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Biosynthesis of 3-Hydroxy-L-Valine

This guide provides a comprehensive technical overview of the biosynthetic pathway of 3-hydroxy-L-valine, a non-proteinogenic amino acid of significant interest to researchers, scientists, and drug development professionals. By integrating established knowledge of L-valine biosynthesis with current understanding of enzymatic hydroxylation, this document offers a detailed exploration of the probable synthetic route, key enzymatic players, and the experimental methodologies required for its investigation.

Introduction

3-Hydroxy-L-valine is a naturally occurring amino acid derivative that has been identified as a metabolite in certain fungi, notably Pleurocybella porrigens. Its unique structure, featuring a hydroxyl group at the C3 position of the valine side chain, imparts distinct chemical properties that make it a molecule of interest for various applications, including as a chiral building block in synthetic chemistry and for its potential biological activities. Understanding its biosynthesis is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches.